![molecular formula C13H10BF3O2 B051964 (4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)boronic acid CAS No. 364590-93-2](/img/structure/B51964.png)
(4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)boronic acid
Overview
Description
Synthesis Analysis
The synthesis of boronic acids, including (4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)boronic acid, often involves palladium-catalyzed cross-coupling reactions, notably the Suzuki-Miyaura coupling, which allows for the formation of biphenyl structures through the reaction of aryl halides with boronic acids (Molander, Trice, & Dreher, 2010). The efficiency of these reactions can be enhanced using specific catalysts and conditions to accommodate the reactivity of different boronic acid derivatives.
Molecular Structure Analysis
Boronic acids exhibit a trivalent boron atom bonded to two hydroxyl groups and an organic substituent, which in this case includes a trifluoromethyl-biphenyl group. This structure imparts a planar geometry around the boron atom, leading to its unique reactivity and ability to form stable complexes with various substrates. The molecular structure and electron-deficiency of boron make these compounds useful in organic synthesis and material science (Hall, 2006).
Chemical Reactions and Properties
Boronic acids are versatile intermediates in organic synthesis. They participate in a variety of chemical reactions, including Suzuki-Miyaura cross-coupling, which is pivotal for constructing biaryl structures and synthesizing heterocyclic compounds. Their chemical properties are influenced by the boron atom's ability to undergo transient coordination with other molecules, making them essential for catalytic processes and the formation of boron-containing compounds (Tyrrell & Brookes, 2003).
Physical Properties Analysis
The physical properties of (4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)boronic acid, like other boronic acids, include stability under a range of conditions and solubility in common organic solvents. These characteristics are crucial for their handling and application in laboratory settings. The presence of the trifluoromethyl group can significantly influence the acid's volatility and reactivity, making it an interesting subject for further study.
Chemical Properties Analysis
The chemical properties of boronic acids are defined by their Lewis acidity, which is modulated by the electronic effects of substituents on the boron atom. In the case of (4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)boronic acid, the trifluoromethyl group enhances the compound's electron-withdrawing capacity, increasing its reactivity in coupling reactions. This property is exploited in various synthetic applications, from the formation of carbon-carbon bonds to the creation of complex molecular architectures (Kinzel, Zhang, & Buchwald, 2010).
Scientific Research Applications
-
Suzuki–Miyaura Coupling
- Field : Organic Chemistry
- Application : This compound is used as a boron reagent in the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
- Method : The Suzuki–Miyaura coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
- Results : The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
-
N-Arylation of Imidazoles and Amines
- Field : Organic Synthesis
- Application : This compound is used to N-arylate imidazoles and amines with copper-exchanged fluorapatite .
- Method : The specific method of application or experimental procedures are not detailed in the source .
- Results : The outcomes of this application are not provided in the source .
-
Microwave-Promoted Cross-Coupling with Acid Chlorides
- Field : Organic Synthesis
- Application : This compound is used in microwave-promoted cross-coupling with acid chlorides leading to aryl ketones .
- Method : The specific method of application or experimental procedures are not detailed in the source .
- Results : The outcomes of this application are not provided in the source .
-
Thiazole Derivatives for Printable Electronics
- Field : Material Science
- Application : This compound is used in the synthesis of thiazole derivatives for printable electronics .
- Method : The specific method of application or experimental procedures are not detailed in the source .
- Results : The outcomes of this application are not provided in the source .
-
Terphenyl Benzimidazoles as Tubulin Polymerization Inhibitors
- Field : Biochemistry
- Application : This compound is used in the synthesis of terphenyl benzimidazoles, which act as tubulin polymerization inhibitors .
- Method : The specific method of application or experimental procedures are not detailed in the source .
- Results : The outcomes of this application are not provided in the source .
-
Aryl Ketones by Cross-Coupling Reaction with Acid Chlorides
- Field : Organic Synthesis
- Application : This compound is used in a microwave-promoted cross-coupling reaction with acid chlorides to produce aryl ketones .
- Method : The specific method of application or experimental procedures are not detailed in the source .
- Results : The outcomes of this application are not provided in the source .
-
Functionalisation of Commercial Multi-layer Graphitic Material
- Field : Material Science
- Application : This compound is used for the functionalisation of commercial multi-layer graphitic material as an alternative to diazonium salts .
- Method : The specific method of application or experimental procedures are not detailed in the source .
- Results : The outcomes of this application are not provided in the source .
-
Electrophoresis of Glycated Molecules
-
Building Materials for Microparticles for Analytical Methods
- Field : Analytical Chemistry
- Application : This compound is used as building materials for microparticles for analytical methods .
- Method : The specific method of application or experimental procedures are not detailed in the source .
- Results : The outcomes of this application are not provided in the source .
Safety And Hazards
Future Directions
properties
IUPAC Name |
[4-[4-(trifluoromethyl)phenyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BF3O2/c15-13(16,17)11-5-1-9(2-6-11)10-3-7-12(8-4-10)14(18)19/h1-8,18-19H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXRWBTTXNCRCPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=CC=C(C=C2)C(F)(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10585712 | |
| Record name | [4'-(Trifluoromethyl)[1,1'-biphenyl]-4-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10585712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)boronic acid | |
CAS RN |
364590-93-2 | |
| Record name | [4'-(Trifluoromethyl)[1,1'-biphenyl]-4-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10585712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Bis[(2-methylpropan-2-yl)oxy]phosphoryl-naphthalen-2-ylmethanol](/img/structure/B51882.png)


![5,7-Dimethyl-1H-imidazo[4,5-b]pyridine](/img/structure/B51886.png)
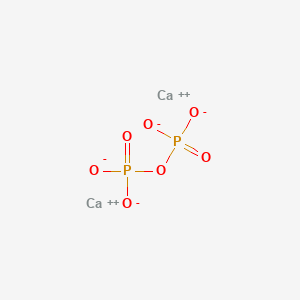
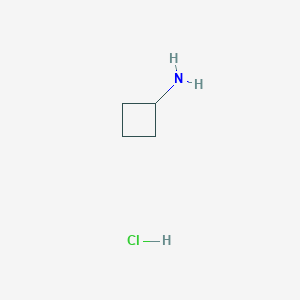
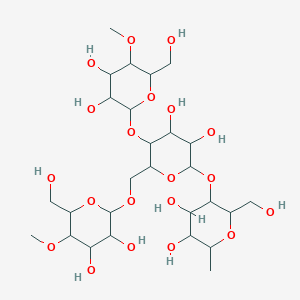
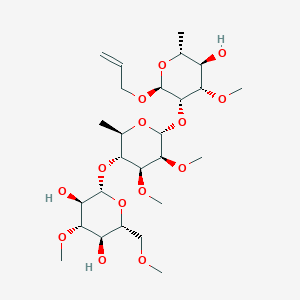
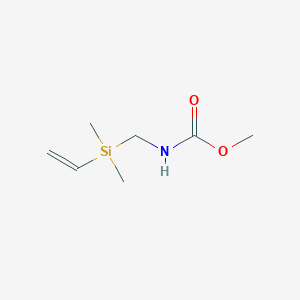

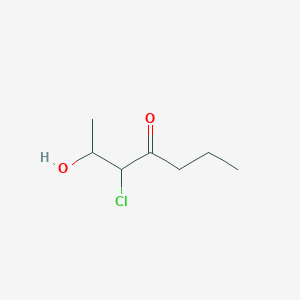


![(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-6-[[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methoxy]-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B51924.png)